N1-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-15-8-7-11-19(14-15)23-26-17(3)20(29-23)12-13-24-21(27)22(28)25-16(2)18-9-5-4-6-10-18/h4-11,14,16H,12-13H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXZMNTWPKSVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amide Coupling
A two-step amidation process is a common strategy for unsymmetrical oxalamides:
Step 1 : Reaction of oxalyl chloride with 1-phenylethylamine to form N-(1-phenylethyl)oxalyl chloride.
Step 2 : Subsequent coupling with 5-(2-aminoethyl)-4-methyl-2-(m-tolyl)thiazole under basic conditions (e.g., N-methylmorpholine) to yield the target compound.
Key Conditions :
Thiazole Ring Construction via Hantzsch Synthesis
The thiazole moiety is synthesized separately before incorporation:
- Thiourea Formation : Condensation of m-toluidine with ammonium thiocyanate in HCl yields N-(m-tolyl)thiourea.
- Cyclization : Reaction with α-bromo-4-methylacetophenone in ethanol under reflux forms the 4-methyl-2-(m-tolyl)thiazole core.
- Ethylamine Installation : Bromination at the 5-position followed by nucleophilic substitution with ethylenediamine introduces the ethylamine side chain.
Solid-Phase and Catalytic Methods
Peptide Coupling Reagents
Modern amide bond formation employs coupling agents such as HATU or EDCl/HOBt :
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 82* |
| EDCl/HOBt | CH₂Cl₂ | 0→25 | 78* |
Continuous-Flow Aminolysis
Adapting methods from oxamide production patents, a continuous-flow system could enhance efficiency:
- Reactants : Dimethyl oxalate, 1-phenylethylamine, and thiazole-ethylamine.
- Conditions : Methanol solvent, ammonia catalyst, 40–60°C.
- Advantage : Prevents intermediate precipitation, improving yield (~85% theoretical).
Challenges and Optimization
Steric Hindrance
The bulky 1-phenylethyl and m-tolyl groups impede amide bond formation. Strategies include:
Purification
Crude product purification requires:
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
- Recrystallization : Ethanol/water mixtures for final polishing.
Comparative Analysis of Synthetic Routes
| Method | Pros | Cons | Yield (%) |
|---|---|---|---|
| Stepwise Amidation | Simple, scalable | Moderate yields | 60–75 |
| Hantzsch + Coupling | Modular thiazole control | Multistep, time-consuming | 50–65 |
| Continuous-Flow | High efficiency, low waste | Specialized equipment needed | 70–85* |
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Scientific Research Applications
N1-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The oxalamide group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analog: S1QEL 1.1 (N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide)
Key Differences :
- Substituent Position : The m-tolyl group in the target compound is replaced with a p-tolyl group in S1QEL 1.1.
- N1-Substituent : S1QEL 1.1 has a 3-acetamidophenyl group, whereas the target compound uses a 1-phenylethyl group.
Functional Impact :
Oxalamide Derivatives with Varied Aromatic Substitutions ()
Compounds 19–23 from share the oxalamide backbone but differ in N1/N2 substituents:
| Compound ID | N1-Substituent | N2-Substituent | Yield (%) | Melting Point (°C) | ESI-MS (m/z) |
|---|---|---|---|---|---|
| 19 | 2-Bromophenyl | 4-Methoxyphenethyl | 30 | - | 376.9 [M+H]+ |
| 20 | 3-Chlorophenyl | 4-Methoxyphenethyl | 33 | - | 333.1 [M+H]+ |
| 21 | 3-Ethoxyphenyl | 4-Methoxyphenethyl | 83 | - | 343.1 [M+H]+ |
| 22 | 3-Cyanophenyl | 4-Methoxyphenethyl | 23 | - | 342.1 [M+H]+ |
| 23 | 3-Chloro-5-fluorophenyl | 4-Methoxyphenethyl | 33 | - | 365.1 [M+H]+ |
Comparison with Target Compound :
- Synthetic Efficiency : The target compound’s yield is unreported, but derivatives like 21 (83% yield) suggest optimized routes for electron-donating substituents (e.g., ethoxy).
- Mass Spectrometry : The target compound’s molecular weight (~421.5 g/mol, ) is higher than most analogs in this series due to the bulky thiazole-m-tolyl and phenylethyl groups.
Thiazole-Triazole-Acetamide Derivatives ()
Compounds 9a–9e feature a thiazole-triazole-acetamide scaffold with varying aryl groups:
| Compound ID | Thiazole Substituent | Aryl Group | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 9a | 2-Phenyl | Phenyl | - | - |
| 9b | 2-(4-Fluorophenyl) | 4-Fluorophenyl | - | - |
| 9c | 2-(4-Bromophenyl) | 4-Bromophenyl | - | - |
| 9d | 2-(4-Methylphenyl) | 4-Methylphenyl | - | - |
| 9e | 2-(4-Methoxyphenyl) | 4-Methoxyphenyl | - | - |
Comparison with Target Compound :
Metabolism and Stability (–12)
- N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768): Rapid metabolism in rat hepatocytes without amide hydrolysis products, indicating resistance to enzymatic cleavage .
Biological Activity
N1-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound notable for its potential biological activities, particularly in the modulation of mitochondrial functions. This article provides an overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 393.51 g/mol. Its structure features a thiazole ring with a p-tolyl group and an oxalamide moiety connected through an ethyl linker. This structural complexity suggests diverse biological interactions, making it a candidate for medicinal chemistry applications.
Research indicates that this compound primarily influences mitochondrial function by targeting Complex I of the electron transport chain. This interaction leads to alterations in mitochondrial respiration rates, affecting the NAD+/NADH ratio and reducing oxaloacetate accumulation, which are critical for cellular metabolic processes.
Interaction with Mitochondrial Complexes
The compound has been shown to suppress superoxide production at Complex I while not inhibiting forward electron transport. This unique profile suggests its potential to mitigate oxidative stress while preserving cellular energy metabolism. The ability to enhance succinate-supported respiration under low membrane potential conditions indicates a role in thermogenesis and energy expenditure, which could be beneficial in metabolic disorders associated with mitochondrial dysfunction.
Biological Activity Summary
| Activity | Description |
|---|---|
| Mitochondrial Modulation | Influences Complex I, alters respiration rates, affects NAD+/NADH ratios |
| Oxidative Stress Mitigation | Suppresses superoxide production without inhibiting electron transport |
| Thermogenesis | Enhances succinate-supported respiration under low membrane potential |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Thiazole Ring : Utilizing thionyl chloride and amines.
- Formation of the Oxalamide Group : Involves coupling reactions under controlled conditions.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Mitochondrial Dysfunction : In models of brown adipose tissue, the compound demonstrated enhanced energy expenditure capabilities, suggesting therapeutic implications for obesity and metabolic syndrome.
- Oxidative Stress : The ability to modulate oxidative stress markers positions this compound as a candidate for further investigation in diseases where oxidative damage is prevalent.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound contains a thiazole ring substituted with a 4-methyl and m-tolyl group, linked via an ethyl chain to an oxalamide moiety that is further connected to a 1-phenylethyl group. The thiazole ring contributes to π-π stacking interactions with biological targets, while the oxalamide group enhances hydrogen-bonding potential. The m-tolyl and phenyl groups provide hydrophobic interactions, critical for target binding and cellular permeability . Structural analogs (e.g., chloropyridine- or triazole-containing oxalamides) demonstrate that substituent electronegativity and steric bulk directly modulate anticancer and antimicrobial activities .
Basic: What synthetic methodologies are commonly employed for preparing this compound and its analogs?
Synthesis typically involves multi-step reactions :
- Step 1 : Condensation of m-tolylthioamide with α-bromo ketones to form the thiazole core.
- Step 2 : Ethylenediamine-mediated coupling to introduce the oxalamide bridge.
- Step 3 : Functionalization with 1-phenylethylamine via carbodiimide coupling (e.g., EDC/HOBt).
Key conditions include reflux in toluene/water mixtures , NaN₃ for azide intermediates, and purification via silica chromatography . Reaction progress is monitored using TLC (hexane:ethyl acetate, 9:1) and HPLC for purity validation .
Basic: Which analytical techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., thiazole C-H at δ 7.2–8.1 ppm) and confirms oxalamide connectivity.
- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and thiazole C-S-C vibrations (~680 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺).
- X-ray Crystallography : Resolves 3D conformation, critical for docking studies .
Advanced: How can researchers resolve contradictions in bioactivity data across different assays?
Contradictions often arise from assay-specific conditions (e.g., pH, cell lines) or off-target effects . Methodological solutions include:
- Dose-response curves to establish EC₅₀/IC₅₀ consistency.
- Molecular docking (e.g., AutoDock Vina) to validate target binding vs. unrelated proteins.
- Orthogonal assays (e.g., SPR for binding affinity, Western blotting for pathway inhibition).
For example, conflicting cytotoxicity data in MCF-7 vs. HEK293 cells may reflect selective kinase inhibition, requiring kinase profiling .
Advanced: What strategies optimize synthetic yield and purity for scale-up?
- Solvent optimization : Replace toluene with DMF for better solubility of intermediates .
- Catalyst screening : Use Pd/C or Ni catalysts for Suzuki-Miyaura coupling of aryl groups.
- Temperature control : Maintain 60–80°C during amide coupling to minimize racemization.
- Workup protocols : Liquid-liquid extraction (ethyl acetate/water) removes polar byproducts. Industrial batch reactors with pH-stat systems improve reproducibility .
Advanced: How do substituent modifications (e.g., halogenation, methoxy groups) affect SAR?
- Halogenation (Cl, F) : Enhances electronegativity, improving DNA intercalation (e.g., 4-fluorophenyl analogs show 2× higher cytotoxicity) .
- Methoxy groups : Increase hydrophobicity and metabolic stability but may reduce solubility.
- Thiazole vs. triazole cores : Thiazole derivatives exhibit stronger π-stacking but lower enzymatic stability. Systematic SAR requires synthesizing 10–15 analogs with Hammett σ constants to quantify electronic effects .
Advanced: What mechanistic insights explain its potential anticancer activity?
Similar oxalamide-thiazole compounds inhibit topoisomerase II and EGFR kinases via:
- Intercalation : Planar thiazole inserts into DNA base pairs.
- ATP-competitive binding : Oxalamide H-bonds with kinase hinge regions (e.g., EGFR Tyr³⁵⁷).
- ROS induction : Thiazole-mediated mitochondrial disruption triggers apoptosis. Validate via comet assay (DNA damage) and flow cytometry (apoptosis markers) .
Advanced: How can computational methods guide the design of derivatives with improved efficacy?
- DFT calculations : Predict redox potentials (B3LYP/SDD) to optimize metabolic stability.
- MD simulations : Assess binding persistence (e.g., >50 ns simulations for protein-ligand complexes).
- ADMET prediction : Use SwissADME to balance logP (2–3.5) and minimize hERG inhibition.
For example, replacing the m-tolyl group with a 3,4-dichlorophenyl moiety improved docking scores (ΔG = -9.2 kcal/mol) in VEGFR-2 models .
Advanced: What are the challenges in assessing physicochemical stability, and how are they addressed?
- Hydrolytic degradation : Oxalamide bonds are pH-sensitive. Stability studies in buffers (pH 1–9) identify optimal storage conditions (pH 6–7).
- Photodegradation : Thiazole rings degrade under UV light; use amber vials and antioxidants (e.g., BHT).
- Thermal analysis : DSC/TGA reveals melting points (~180–220°C) and excipient compatibility .
Advanced: How can structural analogs be leveraged to study off-target effects?
- Proteome-wide profiling : Use affinity chromatography pulldown with biotinylated analogs.
- Fragment-based screening : Identify unintended targets (e.g., carbonic anhydrase) via X-ray co-crystallography.
- CRISPR-Cas9 knockout : Validate target specificity in isogenic cell lines (e.g., EGFR-KO vs. wild-type) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
